Trimetaphosphate ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

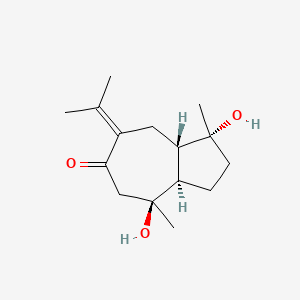

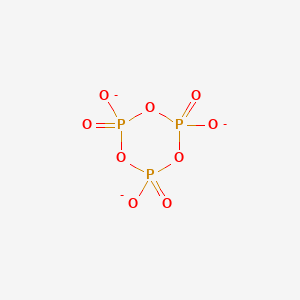

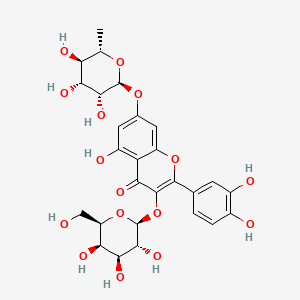

Cyclotriphosphate(3-) is a trivalent inorganic anion obtained by removal of all three protons from cyclotriphosphoric acid.; major species at pH 7.3. It is a triphosphate ion and a trivalent inorganic anion. It is a conjugate base of a cyclotriphosphoric acid.

Aplicaciones Científicas De Investigación

Mineralization and Dental Applications

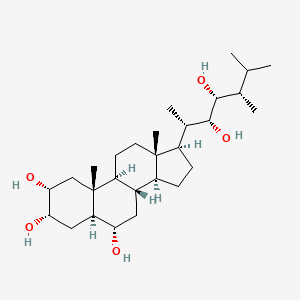

- Mineralization Process : Trimetaphosphate ions have been observed to influence the mineral deposition process. In studies involving calcifying solutions, trimetaphosphate slowed calcium and phosphate deposition on etched enamel, leading to the formation of a compound similar to hydroxyapatite and fluorapatite (González, 1971).

- Dental Health : Research indicates that trimetaphosphate, when used as a chewing gum additive, can significantly reduce dental caries in children. The study found a reduction of 23.3% and 47.6% in proximal surface dental caries for two different trimetaphosphate gum groups compared to a non-gum group (Finn et al., 1978).

Chemical Separation and Analysis

- Metal Ion Separation : Trimetaphosphate has been explored as an elution agent in cation-exchange chromatography for the separation of various metal ions. This method showcases advantages like narrow elution peaks, minimal tailing effects, and shorter separation times (Akseli & Kutun, 1999).

- Rare Earth Element Separation : Similarly, sodium trimetaphosphate has been used in anion-exchange chromatography for separating rare earth elements and thorium. This approach provides efficient separation with clear advantages over traditional methods (Kutun & Akseli, 1999).

Prebiotic Chemistry and Origin of Life

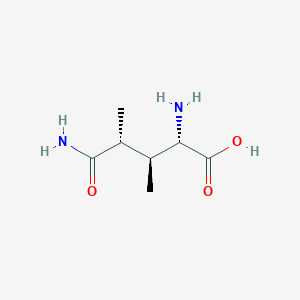

- Role in Prebiotic Chemistry : Trimetaphosphate plays a significant role in the synthesis and phosphorylation of early Earth's biomolecules. It is involved in various reaction pathways that are fundamental to understanding the chemical evolution leading to the emergence of life (Gan, Ying, & Zhao, 2022).

Industrial and Technological Applications

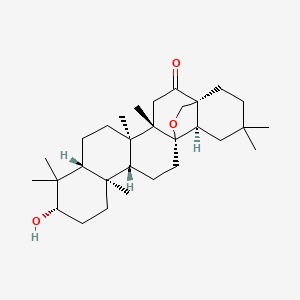

- Lithium Sulfur Batteries : In the field of energy storage, sodium trimetaphosphate has been used as an additive agent in gel polymer electrolytes for lithium sulfur batteries, showing promising characteristics for enhancing battery performance (Li, Chen, Guo, & Zhong, 2015).

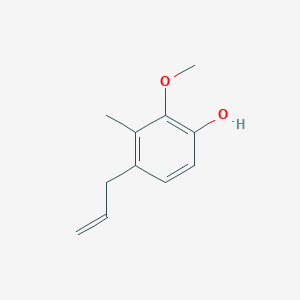

- Food Packaging : Trimetaphosphate has been employed as a crosslinking agent in the development of chitosan/methylcellulose composite films for environmentally friendly food packaging, showing improved antibacterial and physicochemical properties (Wang et al., 2019).

Propiedades

Número CAS |

15705-55-2 |

|---|---|

Fórmula molecular |

O9P3-3 |

Peso molecular |

236.92 g/mol |

Nombre IUPAC |

2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

InChI |

InChI=1S/H3O9P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h(H,1,2)(H,3,4)(H,5,6)/p-3 |

Clave InChI |

AZSFNUJOCKMOGB-UHFFFAOYSA-K |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-] |

SMILES canónico |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)

![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)

![2-Methylenebicyclo[2.1.0]pentane](/img/structure/B1253234.png)

![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)

![9-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1253238.png)